molecular formula C14H18O4 B14347721 Phthalic acid, mono(2-ethylbutyl) ester CAS No. 91401-46-6

Phthalic acid, mono(2-ethylbutyl) ester

Cat. No.: B14347721
CAS No.: 91401-46-6
M. Wt: 250.29 g/mol
InChI Key: XSLWVQWUWZGQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalic acid, mono(2-ethylbutyl) ester is a type of phthalate ester, which is a derivative of phthalic acid. Phthalates are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is specifically used in various industrial applications due to its unique chemical properties.

Preparation Methods

Phthalic acid, mono(2-ethylbutyl) ester is synthesized through the esterification of phthalic acid with 2-ethylbutanol. The reaction typically involves heating phthalic acid with 2-ethylbutanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require several hours to complete .

Chemical Reactions Analysis

Phthalic acid, mono(2-ethylbutyl) ester undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids like sulfuric acid for hydrolysis and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions are phthalic acid and 2-ethylbutanol .

Scientific Research Applications

Phthalic acid, mono(2-ethylbutyl) ester has several scientific research applications:

    Chemistry: It is used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products.

    Biology: Research has shown that phthalates, including this compound, can affect biological systems, making it a subject of study in toxicology and environmental science.

    Medicine: It is used in the manufacturing of medical devices and materials, such as blood bags and tubing, due to its flexibility and durability.

    Industry: Beyond PVC, it is used in the production of paints, adhesives, and coatings to enhance their properties

Mechanism of Action

The mechanism by which phthalic acid, mono(2-ethylbutyl) ester exerts its effects involves its interaction with plastic polymers. As a plasticizer, it embeds itself between the polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, it can disrupt endocrine functions by mimicking or interfering with hormone activities, leading to various health effects .

Comparison with Similar Compounds

Phthalic acid, mono(2-ethylbutyl) ester can be compared with other phthalates such as:

    Di(2-ethylhexyl) phthalate (DEHP): Widely used as a plasticizer in PVC products.

    Di-n-butyl phthalate (DBP): Used in adhesives, printing inks, and cosmetics.

    Diethyl phthalate (DEP): Commonly found in personal care products and fragrances.

What sets this compound apart is its specific use in applications requiring a balance of flexibility and durability, making it suitable for specialized industrial and medical applications .

Properties

CAS No.

91401-46-6

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2-(2-ethylbutoxycarbonyl)benzoic acid

InChI

InChI=1S/C14H18O4/c1-3-10(4-2)9-18-14(17)12-8-6-5-7-11(12)13(15)16/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)

InChI Key

XSLWVQWUWZGQNV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.